

Application Notes and Protocols for IR-820 Administration in Mouse Models

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Compound of Interest

Compound Name: IR-820

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the administration of the near-infrared (NIR) fluorescent dye **IR-820** in mouse models. It is intended for researchers and scientists utilizing **IR-820** for in vivo imaging and therapeutic applications, including fluorescence imaging and photothermal therapy.

Introduction to IR-820

IR-820 is a cyanine dye with strong absorption and fluorescence in the near-infrared spectrum, making it an ideal agent for deep-tissue bioimaging.^[1] Its ability to generate heat upon excitation with a specific wavelength of light also allows for its use as a photosensitizer in photothermal therapy (PTT). When administered in vivo, **IR-820** can be used for various applications, including angiography, tumor imaging, and tracking of biological processes.^{[2][3]}

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration of **IR-820** in mice, compiled from various studies.

Table 1: Recommended Dosage and Administration Routes

Administration Route	Concentration	Injection Volume	Dosage	Mouse Model	Application	Reference
Intravenous (tail vein)	0.5 mg/mL in PBS	200 μ L	-	Nude mice	NIR-II Fluorescence Imaging	[1]
Intravenous (tail vein)	75 μ M in PBS	150 μ L	-	4T1 tumor-bearing Balb/c mice	NIR-II Fluorescence Imaging	[4]
Intravenous (tail vein)	0.2 mM in PBS	100 μ L	-	Hairless SKH1/SKH 1 mice	Pharmacokinetics Imaging	[5]
Intravenous (tail vein)	-	-	0.24 mg/kg	-	Pharmacokinetics & Biodistribution	[6]
Intraperitoneal	0.2 mM in PBS	100 μ L	-	Hairless SKH1/SKH 1 mice	Pharmacokinetics Imaging	[5][7]
Intramuscular	2 mg/mL in PBS	100 μ L	-	Subcutaneous tumor-bearing mice	Photothermal Therapy	[1]
Oral (gavage)	7.5 μ M (IR820-HSA)	400 μ L	-	Mice with intestinal obstruction	NIR-II Fluorescence Imaging	[4]

Table 2: Imaging and Photothermal Therapy Parameters

Applicati on	Excitatio n Waveleng th	Emission Waveleng th	Laser Power Density	Irradiatio n Duration	Imaging Time Points	Referenc e
NIR-II Fluorescen ce Imaging	793 nm	900-1700 nm	20 mW/cm ²	50 ms exposure	0, 4, 24, 48, 72, 96 h post- injection	[1][4]
NIR-II Fluorescen ce Imaging	710 nm	820 nm	-	-	Serially for 8 days	[5]
Photother mal Therapy	793 nm	-	2 W/cm ²	10 min	48 h post- injection	[1]
Photother mal Therapy	808 nm	-	1.5 W/cm ²	5 min	24 h post- injection	[8]
Photother mal Therapy	808 nm	-	0.5 W/cm ²	10 min	Immediatel y post- injection	[9]

Experimental Protocols

Preparation of IR-820 Solution

Materials:

- **IR-820** powder
- Phosphate-buffered saline (PBS), sterile
- Vortex mixer
- Sterile microcentrifuge tubes

Protocol:

- Weigh the desired amount of **IR-820** powder.
- Dissolve the powder in sterile PBS to achieve the final desired concentration (e.g., 0.5 mg/mL).[1][10]
- Vortex the solution thoroughly to ensure complete dissolution.
- For some applications, **IR-820** can be freshly mixed with PBS to a final concentration of 0.2 mM.[5]
- If not used immediately, store the solution according to the manufacturer's instructions, typically at 4°C in the dark.[5]

In Vivo Administration

3.2.1. Intravenous (IV) Injection via Tail Vein

This is the most common route for systemic delivery and imaging applications.

Materials:

- Mouse restrainer
- Heat lamp or warm water
- 27-30 gauge needle and syringe
- 70% ethanol
- Prepared **IR-820** solution

Protocol:

- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Place the mouse in a restrainer to secure it and expose the tail.

- Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
- Disinfect the injection site on the tail with 70% ethanol.
- Load the syringe with the appropriate volume of **IR-820** solution (e.g., 100-200 μ L).^{[1][5]}
- Insert the needle, bevel up, into one of the lateral tail veins.
- Slowly inject the **IR-820** solution. Successful injection is indicated by the clearing of the vein.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Monitor the mouse for any adverse reactions.

3.2.2. Intraperitoneal (IP) Injection

Materials:

- 25-27 gauge needle and syringe
- 70% ethanol
- Prepared **IR-820** solution

Protocol:

- Properly restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
- Locate the injection site in the lower right or left quadrant of the abdomen.
- Disinfect the area with 70% ethanol.
- Insert the needle at a 30-45 degree angle into the peritoneal cavity.
- Aspirate to ensure no fluid (urine or blood) is drawn, indicating correct placement.
- Inject the **IR-820** solution (e.g., 100 μ L).^[5]

- Withdraw the needle and return the mouse to its cage.

3.2.3. Intramuscular (IM) Injection

This route is often used for localized photothermal therapy.

Materials:

- 25-27 gauge needle and syringe
- 70% ethanol
- Prepared **IR-820** solution

Protocol:

- Anesthetize the mouse.
- Identify the large quadriceps muscle in the hind limb.
- Disinfect the injection site with 70% ethanol.
- Insert the needle into the muscle.
- Slowly inject the **IR-820** solution (e.g., 100 μ L).[\[1\]](#)
- Withdraw the needle and monitor the mouse.

In Vivo NIR-II Fluorescence Imaging

Protocol:

- Administer **IR-820** to the mouse via the desired route (e.g., intravenous injection).[\[1\]](#)
- At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mouse.
[\[1\]](#)[\[4\]](#)
- Place the mouse in an in vivo imaging system equipped for NIR-II fluorescence detection.

- Set the excitation wavelength (e.g., 793 nm) and collect emission in the NIR-II window (900-1700 nm).[1]
- Acquire whole-body or region-of-interest images.
- For biodistribution studies, the mouse can be sacrificed, and major organs harvested for ex vivo imaging.[1][10]

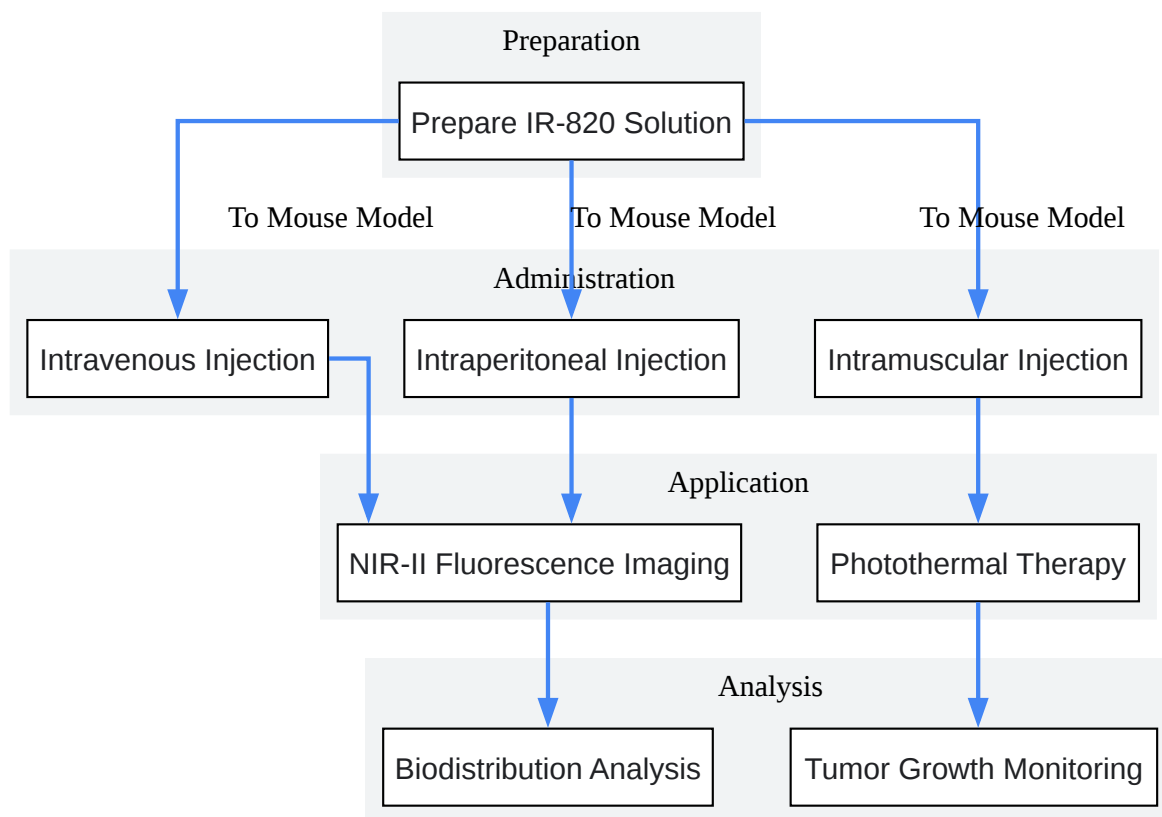
In Vivo Photothermal Therapy (PTT)

Protocol:

- Administer **IR-820** to tumor-bearing mice (e.g., intramuscularly near the tumor).[1]
- Allow time for the **IR-820** to accumulate in the tumor (e.g., 48 hours).[1]
- Anesthetize the mouse and position it so the tumor is accessible to the laser.
- Irradiate the tumor site with a laser of the appropriate wavelength (e.g., 793 nm or 808 nm).[1][8]
- Use a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 10 minutes).[1]
- Monitor the temperature of the tumor surface using an infrared thermal camera. A temperature of around 55°C is considered lethal for cancer cells.[1]
- Monitor tumor growth and the general health of the mice post-treatment.

Visualizations

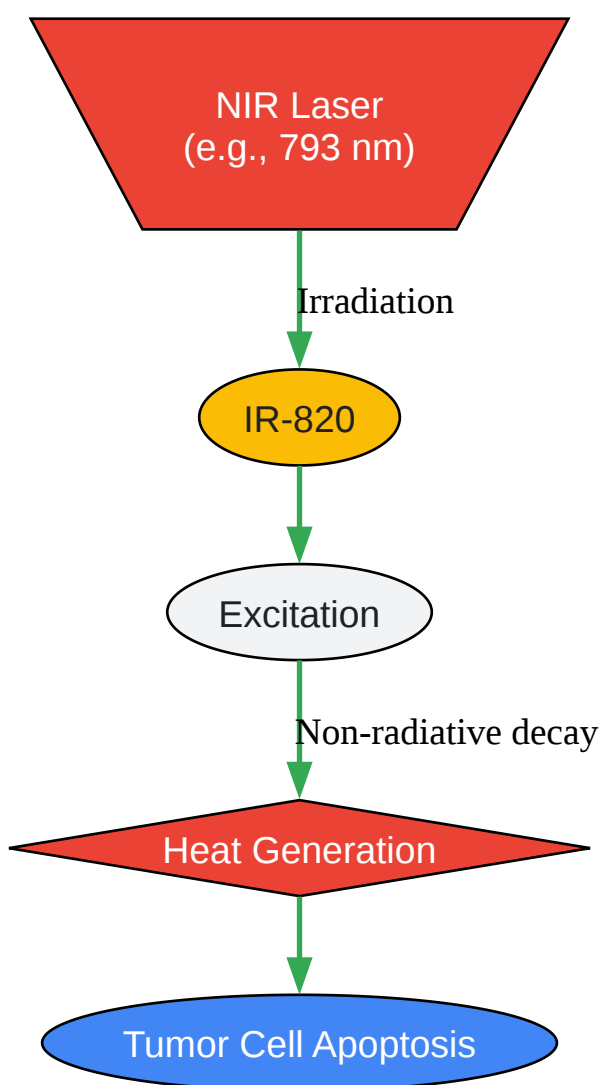
Experimental Workflow for In Vivo Imaging and PTT



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Caption: General workflow for **IR-820** administration in mice.

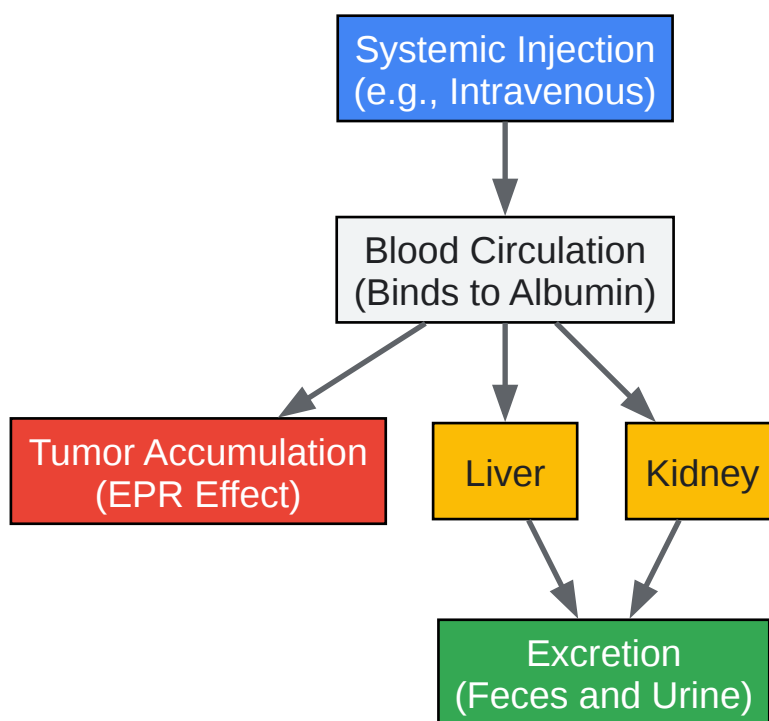
Mechanism of IR-820 in Photothermal Therapy



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Caption: Simplified pathway of **IR-820** mediated photothermal therapy.

Biodistribution and Clearance Pathway



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Caption: Biodistribution and clearance of **IR-820** in a mouse model.

Safety and Toxicity

Studies have shown that **IR-820** has good biocompatibility with negligible in vivo toxicity at the administered doses.[1] Histological analysis of major organs and blood tests have not revealed significant side effects.[1] Long-term studies indicate that intravenously injected **IR-820** can be completely excreted from the body of mice, primarily through the liver and kidneys, within about five weeks.[1] However, as with any experimental compound, it is crucial to monitor the health and body weight of the mice throughout the study.[1]

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